

# Technical Guide: sc-365209 Anti-Integrin $\alpha$ 4 (CD49d) Antibody

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: L-365209

Cat. No.: B1243476

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sc-365209 antibody, focusing on its target, specificity, and applications in scientific research. The information presented herein is intended to support researchers in the effective use of this antibody for the study of Integrin  $\alpha$ 4 (ITGA4), also known as CD49d.

## Introduction to Integrin $\alpha$ 4 (CD49d)

Integrins are a family of heterodimeric transmembrane receptors composed of non-covalently associated  $\alpha$  and  $\beta$  subunits.[1] These receptors are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival. The integrin family consists of at least 18  $\alpha$  and 8  $\beta$  subunits, which can form more than 20 different receptors with distinct tissue distributions and ligand specificities.

The Integrin  $\alpha$ 4 subunit, encoded by the ITGA4 gene in humans, is a key component of the  $\alpha$ 4 $\beta$ 1 (VLA-4) and  $\alpha$ 4 $\beta$ 7 integrins.[2] Unlike some other integrin  $\alpha$  chains,  $\alpha$ 4 does not contain an I-domain and does not undergo disulfide-linked cleavage. Integrin  $\alpha$ 4-containing heterodimers are expressed on the surface of various cell types, including lymphocytes, monocytes, and eosinophils. They bind to ligands such as vascular cell adhesion molecule-1 (VCAM-1), fibronectin, and mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[2] This binding is essential for leukocyte trafficking, immune responses, and developmental processes.

## sc-365209 Antibody Specificity and Properties

The sc-365209 antibody is a mouse monoclonal antibody of the IgG2b  $\kappa$  isotype.<sup>[3]</sup> It is specifically designed to detect Integrin  $\alpha 4$  of human origin.<sup>[3]</sup> The antibody was raised against a peptide corresponding to amino acids 796-1005 mapping near the C-terminus of human Integrin  $\alpha 4$ .<sup>[3]</sup>

Table 1: sc-365209 Antibody Specifications

Property	Specification
Host Species	Mouse
Isotype	IgG2b $\kappa$
Clonality	Monoclonal
Immunogen	Amino acids 796-1005 of human Integrin $\alpha 4$ <sup>[3]</sup>
Target	Integrin $\alpha 4$ (ITGA4, CD49d)
Specificity	Human
Molecular Weight of Target	150 kDa <sup>[3]</sup>
Conjugations Available	Unconjugated, Agarose, HRP, PE, FITC, Alexa Fluor® dyes <sup>[3]</sup>

## Quantitative Data for Applications

The sc-365209 antibody is validated for use in several key immunological and protein detection assays. The following table summarizes the recommended starting dilutions and concentration ranges for various applications. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Table 2: Recommended Starting Dilutions and Concentrations for sc-365209

Application	Starting Dilution	Dilution Range	Concentration
Western Blotting (WB)	1:100[3]	1:100 - 1:1000[3]	2 - 0.2 µg/mL
Immunoprecipitation (IP)	1-2 µg per 100-500 µg of total protein[3]	-	1-2 µg per 1 mL of cell lysate[3]
Immunofluorescence (IF)	1:50[3]	1:50 - 1:500[3]	4 - 0.4 µg/mL
Immunohistochemistry (Paraffin) (IHC-P)	1:50[3]	1:50 - 1:500[3]	4 - 0.4 µg/mL
Solid Phase ELISA	1:30[3]	1:30 - 1:3000[3]	6.7 - 0.067 µg/mL

## Experimental Protocols

The following sections provide detailed, generalized protocols for the key applications of the sc-365209 antibody. These should be considered as starting points and may require optimization for specific experimental conditions.

### Western Blotting (WB)

Objective: To detect Integrin  $\alpha 4$  in whole-cell lysates.

Recommended Positive Controls: MOLT-4 or Jurkat whole-cell lysates.[3]

Protocol:

- Sample Preparation:
  - Lyse cells in RIPA buffer supplemented with protease inhibitors.
  - Determine protein concentration using a standard assay (e.g., BCA).
  - Mix 20-30 µg of total protein with 2x Laemmli sample buffer.
  - Boil the samples at 95-100°C for 5 minutes.
- SDS-PAGE:

- Load samples onto a 7.5% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour at 4°C.
- Blocking:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Incubate the membrane with sc-365209 antibody diluted in blocking buffer (e.g., 1:100 to 1:1000) overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
  - Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Detection:
  - Wash the membrane three times for 10 minutes each with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

## Immunohistochemistry (Paraffin-Embedded Sections) (IHC-P)

Objective: To localize Integrin  $\alpha 4$  expression in formalin-fixed, paraffin-embedded tissue sections.

Protocol:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[\[4\]](#)
  - Allow slides to cool to room temperature.
- Peroxidase Blocking:
  - Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
  - Rinse with PBS.
- Blocking:
  - Block non-specific binding by incubating sections with 5% normal goat serum in PBST for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Incubate sections with sc-365209 antibody diluted in blocking buffer (e.g., 1:50 to 1:500) overnight at 4°C in a humidified chamber.
- Washing:

- Wash slides three times for 5 minutes each with PBST.
- Secondary Antibody Incubation:
  - Incubate sections with a biotinylated anti-mouse IgG secondary antibody for 30 minutes at room temperature.
- Detection:
  - Incubate with streptavidin-HRP for 30 minutes.
  - Develop the signal with a DAB substrate kit.
  - Counterstain with hematoxylin.
- Dehydration and Mounting:
  - Dehydrate sections through a graded series of ethanol and xylene.
  - Mount with a permanent mounting medium.

## Immunofluorescence (IF)

Objective: To visualize the subcellular localization of Integrin  $\alpha 4$  in cultured cells.

Protocol:

- Cell Seeding:
  - Seed cells on sterile glass coverslips and allow them to adhere and grow to 50-70% confluency.
- Fixation:
  - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Rinse three times with PBS.
- Permeabilization:

- Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Rinse three times with PBS.
- Blocking:
  - Block with 1% BSA in PBST for 30 minutes.
- Primary Antibody Incubation:
  - Incubate cells with sc-365209 antibody diluted in blocking buffer (e.g., 1:50 to 1:500) for 1 hour at room temperature or overnight at 4°C.
- Washing:
  - Wash three times for 5 minutes each with PBST.
- Secondary Antibody Incubation:
  - Incubate with a fluorescently labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature in the dark.
- Washing and Mounting:
  - Wash three times for 5 minutes each with PBST.
  - Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

## Immunoprecipitation (IP)

Objective: To isolate Integrin  $\alpha 4$  and its interacting proteins from a cell lysate.

Protocol:

- Cell Lysate Preparation:
  - Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

- Centrifuge to pellet cell debris and collect the supernatant.
- Pre-clearing (Optional):
  - Incubate the lysate with Protein A/G agarose beads for 30 minutes at 4°C to reduce non-specific binding.
  - Centrifuge and collect the supernatant.
- Immunoprecipitation:
  - Add 1-2 µg of sc-365209 antibody to 100-500 µg of cell lysate.
  - Incubate with gentle rotation for 1-2 hours at 4°C.
  - Add 20 µL of Protein A/G agarose bead slurry and incubate for another hour or overnight at 4°C.
- Washing:
  - Pellet the beads by centrifugation.
  - Wash the beads three to four times with cold lysis buffer.
- Elution:
  - Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.
  - Pellet the beads and collect the supernatant for analysis by Western blotting.

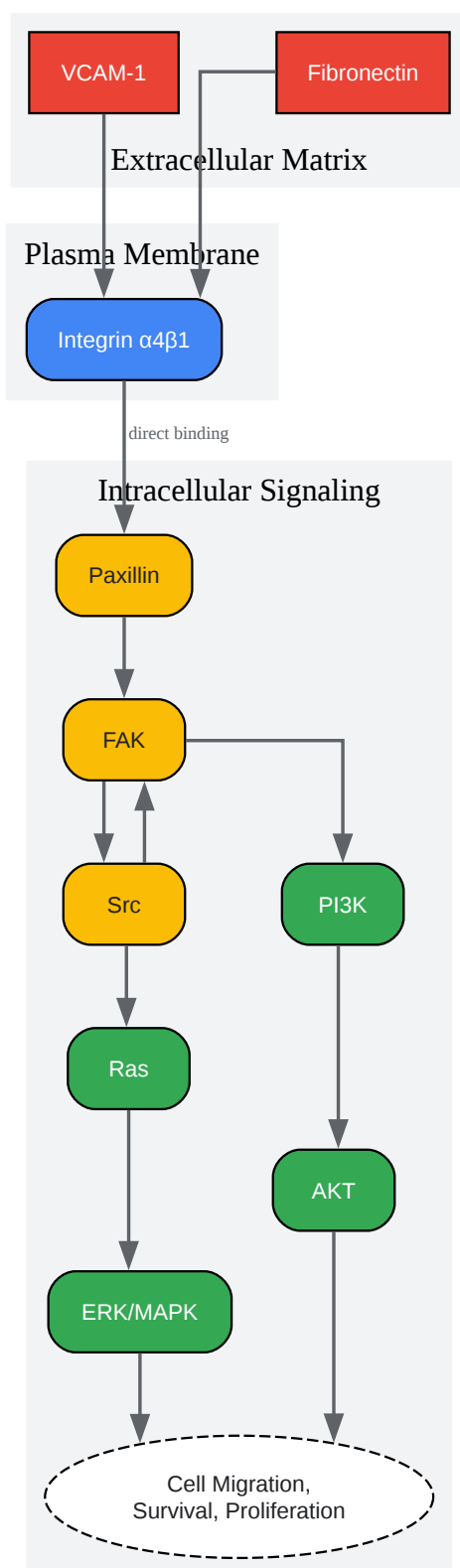
## Signaling Pathways and Experimental Workflows

### Integrin $\alpha 4$ Signaling Pathway

Integrin  $\alpha 4$  plays a crucial role in "outside-in" signaling, where ligand binding to the extracellular domain triggers intracellular signaling cascades. These pathways regulate a variety of cellular processes, including cell migration, proliferation, and survival. A key mechanism involves the recruitment of scaffolding and signaling proteins to the cytoplasmic tail of the integrin subunits.



The cytoplasmic domain of Integrin  $\alpha 4$  has been shown to directly bind to paxillin, a focal adhesion adapter protein.[2] This interaction can lead to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn can activate downstream pathways such as the PI3K/AKT and Ras/ERK/MAPK pathways.[2]

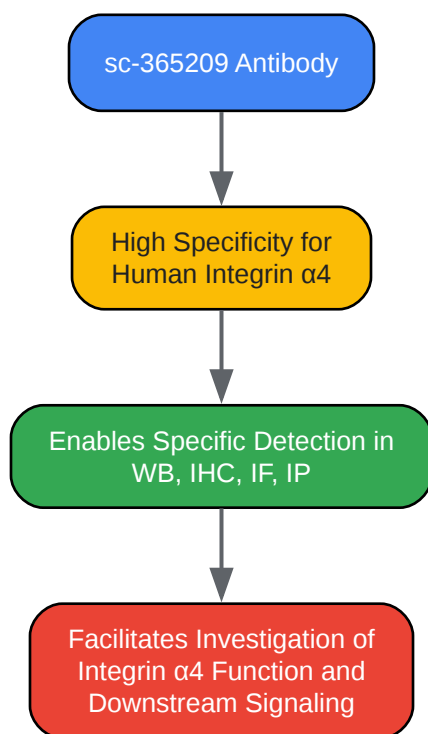


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**Caption:** Simplified Integrin  $\alpha 4$  signaling pathway.

## Experimental Workflow: Co-Immunoprecipitation followed by Western Blot

This workflow illustrates the use of sc-365209 to identify protein-protein interactions with Integrin  $\alpha 4$ .



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)